molecular formula C20H17F3N4O2 B2509732 N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-(trifluoromethyl)benzamide CAS No. 1021027-62-2

N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2509732
CAS No.: 1021027-62-2
M. Wt: 402.377
InChI Key: HHZHSHDPYNPUIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazine core substituted with a pyridin-4-yl group at position 3 and a propyl linker connected to a 2-(trifluoromethyl)benzamide moiety. The trifluoromethyl (-CF₃) group is a key structural element, contributing to electron-withdrawing effects that may enhance metabolic stability and binding interactions compared to simpler substituents .

Properties

IUPAC Name

N-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4O2/c21-20(22,23)16-5-2-1-4-15(16)19(29)25-10-3-13-27-18(28)7-6-17(26-27)14-8-11-24-12-9-14/h1-2,4-9,11-12H,3,10,13H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZHSHDPYNPUIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-(trifluoromethyl)benzamide is an organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique pyridazinone scaffold, characterized by:

  • Molecular Formula : C15H15F3N4O
  • Structural Components :
    • A pyridine ring
    • A carbonyl group
    • A trifluoromethyl group

This specific arrangement enhances its interaction with biological targets, particularly fatty acid binding protein 4 (FABP4), which is implicated in various metabolic processes.

This compound primarily acts as an inhibitor of FABP4 . FABP4 plays a crucial role in lipid metabolism and inflammation, making it a target for therapeutic intervention. The compound's mechanism involves:

  • Binding Affinity : It binds to FABP4, inhibiting its function and modulating lipid metabolism.
  • Inhibition of Inflammatory Responses : By disrupting FABP4 activity, the compound may reduce inflammatory pathways associated with metabolic disorders.

In Vitro Studies

Research indicates that compounds with similar scaffolds exhibit significant inhibitory effects on FABP4. For instance:

Compound NameBiological ActivityReference
This compoundInhibitor of FABP4
Pyridazinone DerivativesPotential anti-inflammatory agents
Isobutyramide AnaloguesVarious biological activities including anti-cancer properties

These studies demonstrate that the compound's structure is conducive to significant biological activity, particularly in modulating metabolic processes.

Case Studies

  • Cancer Treatment Synergy : Preliminary investigations have explored the compound's potential in combination with MEK inhibitors for enhanced efficacy in cancer therapies. This suggests a promising avenue for future research into its application in oncology.
  • Inhibition Studies : In vitro assays have shown that this compound effectively inhibits FABP4 with a binding affinity that could be quantitatively assessed through molecular docking studies.

Comparison with Similar Compounds

Structural Analog: 2-Chloro-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzamide (CAS 1021210-42-3)

Key Differences :

  • Substituent : Chlorine (-Cl) at the benzamide para position instead of trifluoromethyl (-CF₃).
  • Molecular Weight : 368.8 g/mol (vs. estimated ~402 g/mol for the target compound, assuming similar backbone) .
  • Molecular Formula : C₁₉H₁₇ClN₄O₂.

Implications :

  • Lower molecular weight may improve solubility but reduce lipophilicity compared to the -CF₃ analog.

Structural Analog: N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzamide (CAS 1021108-92-8)

Key Differences :

  • Substituent: No substituent on the benzamide ring (vs. -CF₃ or -Cl).
  • Molecular Weight : 334.4 g/mol .
  • Molecular Formula : C₂₀H₂₀N₄O₂.

Implications :

  • The absence of electron-withdrawing groups likely decreases metabolic stability and target binding potency compared to -CF₃ or -Cl derivatives.
  • Reduced steric bulk may enhance conformational flexibility.

Heterocyclic Variant: 2-Chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide (CAS 478039-51-9)

Key Differences :

  • Core Structure : Pyrimidin-4-yl replaces the pyridazin-1(6H)-yl group.
  • Substituent : -Cl on benzamide (similar to CAS 1021210-42-3).

Implications :

  • Pyridazines may offer enhanced hydrogen-bonding capabilities due to adjacent nitrogen atoms.

Research Findings and Trends

  • Substituent Effects : The -CF₃ group in the target compound likely enhances lipophilicity and metabolic stability compared to -Cl or -H analogs, aligning with trends observed in medicinal chemistry for fluorine-containing drugs .
  • Heterocyclic Impact: Pyridazinone cores (vs. pyrimidines) may improve solubility due to their polar keto group, though this could vary with substitution patterns .

Q & A

Q. Q1. What are the key structural features of N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-(trifluoromethyl)benzamide, and how do they influence its chemical reactivity?

Methodological Answer: The compound contains three critical structural elements:

Pyridazinone core : The 6-oxo-pyridazine ring contributes to hydrogen-bonding interactions and metabolic stability.

Trifluoromethylbenzamide group : Enhances lipophilicity and electron-withdrawing effects, improving membrane permeability .

Pyridinyl substituent : The pyridine ring enables π-π stacking with biological targets and modulates solubility in polar solvents .
To assess reactivity, perform computational modeling (e.g., DFT calculations) to identify electrophilic/nucleophilic sites, followed by experimental validation using nucleophilic substitution or oxidation reactions under controlled conditions (e.g., m-CPBA in DCM) .

Q. Q2. What are common challenges in synthesizing this compound, and how can they be addressed?

Methodological Answer: Synthesis challenges include:

  • Low yield in coupling steps : Optimize reaction conditions (e.g., use Pd-catalyzed Buchwald-Hartwig amination for aryl-amine coupling) .
  • Purification of intermediates : Employ gradient elution in column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures .
  • Characterization of regioisomers : Use 2D NMR (e.g., NOESY) to distinguish between positional isomers arising from pyridazine functionalization .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictory data regarding the compound’s biological activity across different assay systems?

Methodological Answer: Contradictions often arise from assay-specific variables:

Target selectivity : Perform competitive binding assays (e.g., SPR or ITC) to confirm affinity for the primary target versus off-target interactions .

Metabolic interference : Use liver microsome stability assays (human/rat) to identify metabolites that may inhibit/activate downstream pathways .

Cellular permeability : Compare activity in cell-free (e.g., enzymatic) versus cell-based assays, and measure intracellular concentrations via LC-MS/MS .

Q. Q4. What advanced analytical methods are recommended for assessing the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

Forced degradation studies :

  • Acidic/alkaline conditions : Incubate at 1M HCl/NaOH (37°C, 24 hrs) and monitor degradation via HPLC-UV (C18 column, 0.1% TFA in H2O/MeCN) .
  • Oxidative stress : Treat with 3% H2O2 and analyze by LC-HRMS to identify oxidation products (e.g., sulfoxide formation) .

Thermal stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds .

Q. Q5. How can researchers design experiments to elucidate the compound’s mechanism of action when structural data for the target protein is unavailable?

Methodological Answer:

Chemoproteomics : Use photoaffinity labeling with a biotinylated analog to pull down interacting proteins, followed by LC-MS/MS identification .

Mutagenesis screening : Perform alanine scanning on putative binding regions of the target protein and measure activity shifts .

Molecular dynamics simulations : Generate homology models of the target and simulate ligand docking (e.g., AutoDock Vina) to predict binding poses .

Q. Q6. What strategies are effective for optimizing the compound’s pharmacokinetic profile without compromising bioactivity?

Methodological Answer:

Prodrug derivatization : Introduce ester or carbamate groups at the pyridazine N-oxide to enhance solubility, with enzymatic cleavage studies in plasma .

Structural analogs : Synthesize derivatives with modified alkyl chain lengths (e.g., propyl to butyl) and compare logP (via shake-flask method) and CYP450 inhibition .

Co-crystallization : Co-crystallize the compound with human serum albumin to identify binding sites affecting half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.